molecular formula C20H25N3O4S2 B4651289 N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide

N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No. B4651289
M. Wt: 435.6 g/mol
InChI Key: MTOJCRGXCJBKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as EMPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMPTA is a piperazine derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide can prevent the invasion and metastasis of cancer cells. N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the activity of various enzymes and signaling pathways that are involved in the regulation of cell growth, inflammation, and apoptosis. N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is its unique chemical structure, which makes it a promising candidate for the development of new drugs. N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has also been found to have low toxicity and high selectivity towards cancer cells, which is a desirable property for anticancer drugs. However, one of the limitations of N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is its complex synthesis process, which can make it difficult to produce large quantities of the compound. Additionally, more research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide and its potential side effects.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide. One of the potential applications of N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is in the development of new anticancer drugs. N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has shown promising results in preclinical studies and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has potential applications in the treatment of inflammation and neurological disorders. Further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide and its potential therapeutic applications.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-3-27-18-6-4-16(5-7-18)21-20(28)22-12-14-23(15-13-22)29(24,25)19-10-8-17(26-2)9-11-19/h4-11H,3,12-15H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOJCRGXCJBKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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